molecular formula C19H21N3O2S B3704473 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

Cat. No.: B3704473
M. Wt: 355.5 g/mol
InChI Key: XXRDOYNHZPKUFD-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The ethoxy and ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis, protein synthesis, or signal transduction.

    Pathways Involved: It may interfere with key biochemical pathways, leading to the inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a similar benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

Uniqueness: 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE is unique due to the presence of the ethoxy and ethylphenyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-13-5-7-14(8-6-13)20-18(23)12-25-19-21-16-10-9-15(24-4-2)11-17(16)22-19/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRDOYNHZPKUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE
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2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE

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